

A Technical Guide to the Synthesis and Purification of Fmoc-Ser(HPO3Bzl)-OH

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Compound of Interest		
Compound Name:	Fmoc-Ser(HPO3Bzl)-OH	
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This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N- α -(9-Fluorenylmethoxycarbonyl)-O-(benzylphospho)-L-serine, commonly referred to as **Fmoc-Ser(HPO3Bzl)-OH**. This critical phosphorylated amino acid derivative is a fundamental building block in solid-phase peptide synthesis (SPPS), particularly for the creation of phosphopeptides essential in signal transduction research and therapeutic development. This document details a scalable one-pot synthesis protocol, purification methodologies, and relevant quantitative data to assist researchers in the efficient and pure production of this vital reagent.

Introduction

Fmoc-Ser(HPO3Bzl)-OH is a key reagent in the synthesis of phosphopeptides. The Fmoc group provides reversible protection of the α -amino group, while the benzyl group offers temporary protection of the phosphate moiety. The synthesis of this building block can be challenging, and its purity is paramount to avoid side reactions and ensure the fidelity of the final peptide. A significant challenge during its use in peptide synthesis is the susceptibility to β -elimination under the basic conditions used for Fmoc deprotection.[1] This guide focuses on a robust and scalable one-pot synthesis method that avoids the need for carboxylic acid protection and utilizes readily available, inexpensive reagents.[2]

Synthesis of Fmoc-Ser(HPO3Bzl)-OH



A cost-effective and scalable one-pot synthesis of **Fmoc-Ser(HPO3BzI)-OH** has been developed, which can be performed at a multi-kilogram scale.[2][3] This method circumvents the need for protection of the carboxylic acid and employs a straightforward isolation procedure.[2]

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a demonstrated scalable process.[2]

Materials:

- Phosphorus trichloride (PCl₃)
- Benzyl alcohol (BnOH)
- 2,6-Lutidine
- Fmoc-L-serine
- Tetrahydrofuran (THF)
- Isopropyl acetate (iPAc)

Procedure:

- Phosphorylating Reagent Formation:
 - To a solution of benzyl alcohol (1.05 equivalents) in THF, add phosphorus trichloride (1.00 equivalent) while maintaining the temperature below 5 °C.
 - Allow the solution to warm to 0 °C and stir for approximately 40 minutes. The consumption of PCl₃ can be monitored by ³¹P NMR.
 - Add 2,6-lutidine (3.00 equivalents) to the reactor at a temperature below 5 °C, which will
 result in the formation of solids.
- Phosphorylation of Fmoc-L-serine:



- In a separate vessel, dissolve dry Fmoc-L-serine (1.00 equivalent) in THF with 2,6-lutidine (1.00 equivalent).
- Add this solution to the phosphorylating reagent mixture over 1.5 hours, maintaining the temperature at 0 °C.
- Use additional THF to rinse the flask containing the Fmoc-L-serine to ensure complete transfer.
- Work-up and Isolation:
 - Upon completion of the reaction, proceed with the work-up and isolation which involves a
 distillation step to achieve a solvent composition that facilitates the precipitation of the
 product as a 2-MeTHF solvate.[2]

Purification of Fmoc-Ser(HPO3BzI)-OH

The purification of the synthesized **Fmoc-Ser(HPO3Bzl)-OH** is critical to remove any unreacted starting materials or byproducts. The scalable process relies on crystallization to achieve high purity.[2]

Experimental Protocol: Desolvation and Purification

This protocol describes the process to obtain the solvent-free, purified product from its solvate. [2]

Materials:

- Fmoc-O-benzylphospho-l-serine (as a solvate)
- Isopropyl acetate (iPAc)

Procedure:

- Slurry and Digestion:
 - Mix the solvated Fmoc-O-benzylphospho-l-serine with isopropyl acetate (approximately 7.0 volumes).



- Stir the resulting slurry at 20 °C for about 22 hours to allow for the digestion of the solids.
- Cooling and Filtration:
 - Cool the slurry to 0–5 °C for 1 hour. The concentration of the product in the mother liquor can be monitored by HPLC to ensure minimal loss.
 - Filter the slurry and wash the cake with room temperature isopropyl acetate (approximately 2.0 volumes). It is important not to allow the filter cake to crack during washing.
- Drying:
 - Dry the purified solid to yield the final solvent-free Fmoc-Ser(HPO3Bzl)-OH.

Data Presentation

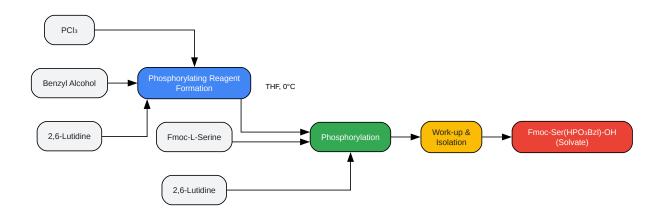
The following table summarizes the quantitative data for the synthesis and purification of **Fmoc-Ser(HPO3BzI)-OH** based on the scalable one-pot process.[2]

Parameter	Value	Reference
Synthesis Scale	Kilogram quantities	[3]
Overall Isolated Yield	~50%	[2][3]
Purity (HPLC)	≥96%	[2]
Initial Purity (as solvate)	≥94%	[2]

Mandatory Visualizations Synthesis Workflow

The following diagram illustrates the one-pot synthesis workflow for Fmoc-Ser(HPO3BzI)-OH.



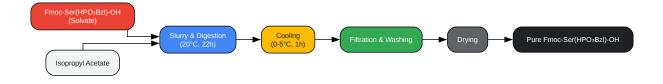


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Caption: One-pot synthesis workflow for Fmoc-Ser(HPO3BzI)-OH.

Purification Workflow

The following diagram illustrates the purification and desolvation workflow for **Fmoc-Ser(HPO3BzI)-OH**.



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Caption: Purification and desolvation of Fmoc-Ser(HPO3Bzl)-OH.

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